molecular formula C19H20O5 B14082696 Panglimycin C CAS No. 1005178-51-7

Panglimycin C

Cat. No.: B14082696
CAS No.: 1005178-51-7
M. Wt: 328.4 g/mol
InChI Key: CRULJZWXPCYLAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Panglimycin C involves complex organic reactions, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed in detail. general methods for synthesizing angucyclinones involve multiple steps of cyclization, oxidation, and functional group modifications .

Industrial Production Methods

The compound is usually produced in small quantities for laboratory use, often through chemical synthesis or extraction from natural sources such as Streptomyces bacteria .

Chemical Reactions Analysis

Types of Reactions

Panglimycin C can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Comparison with Similar Compounds

Similar Compounds

Panglimycin C is structurally similar to other angucyclinones, such as:

  • Panglimycin A
  • Panglimycin B
  • Panglimycin D
  • Panglimycin E
  • Panglimycin F
  • (+)-Fujianmycin A
  • (+)-Ochromycinone
  • Emycin C

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While many angucyclinones exhibit antibiotic properties, this compound has shown particular promise in disrupting biofilms, making it a valuable compound for research into biofilm-associated infections .

Properties

CAS No.

1005178-51-7

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione

InChI

InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3

InChI Key

CRULJZWXPCYLAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1

Origin of Product

United States

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